molecular formula C17H19FN2O4S B3577319 2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide

Cat. No.: B3577319
M. Wt: 366.4 g/mol
InChI Key: UYRCZPGEMDVJBQ-UHFFFAOYSA-N
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Description

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group, a methylsulfonyl group, and a fluorophenyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide typically involves a multi-step process:

    Formation of the Aniline Derivative: The starting material, 2-ethoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-ethoxy-N-methylsulfonylaniline.

    Acylation Reaction: The 2-ethoxy-N-methylsulfonylaniline is then subjected to an acylation reaction with 2-fluorophenylacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways.

    Cellular Pathways: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, and cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
  • 2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-bromophenyl)acetamide
  • 2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-iodophenyl)acetamide

Uniqueness

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-24-16-11-7-6-10-15(16)20(25(2,22)23)12-17(21)19-14-9-5-4-8-13(14)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCZPGEMDVJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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